molecular formula C5H5F3N2S B6264465 N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine CAS No. 134881-00-8

N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine

Cat. No. B6264465
CAS RN: 134881-00-8
M. Wt: 182.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine, also known as MTT, is an organofluorine compound with a wide range of applications in synthetic organic chemistry, medicinal chemistry, pharmaceutical research, and biochemistry. MTT is a versatile reagent that has been used in various organic synthesis reactions and has been found to be useful in the synthesis of heterocyclic compounds, including thiazoles and thiazolidinones. MTT is also used in the synthesis of novel drugs and drug candidates, as well as in the development of new therapeutic agents.

Scientific Research Applications

N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been used in various scientific research applications, including organic synthesis, medicinal chemistry, pharmaceutical research, and biochemistry. In organic synthesis, N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been used in the synthesis of heterocyclic compounds, such as thiazoles and thiazolidinones. In medicinal chemistry, N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been used in the synthesis of novel drugs and drug candidates, as well as in the development of new therapeutic agents. In pharmaceutical research, N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been used in the development of new drug delivery systems. In biochemistry, N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been used in the study of protein-protein interactions, enzyme kinetics, and other biochemical processes.

Mechanism of Action

N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine is an organofluorine compound that has been found to be useful in various organic synthesis reactions. The mechanism of action of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine is not well understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with the desired substrate to form the desired product. The formation of the reactive intermediate is believed to be due to the presence of the trifluoromethyl group, which is capable of forming a strong bond with the substrate.
Biochemical and Physiological Effects
N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been found to have a variety of biochemical and physiological effects. In particular, N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine. N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has also been found to inhibit the enzyme cyclooxygenase, which is involved in the metabolism of the hormone prostaglandin. Additionally, N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has been found to have anti-inflammatory and analgesic effects, as well as anticancer activities.

Advantages and Limitations for Lab Experiments

The main advantages of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine for use in laboratory experiments are its versatility and its ability to form strong bonds with substrates. N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine is a strong acid, which can cause corrosion of laboratory equipment. Additionally, N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine is a volatile compound, which can cause a safety hazard if not handled properly.

Future Directions

The potential future applications of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine are numerous. For example, N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine could be used in the development of new drugs and drug delivery systems, as well as in the development of new therapeutic agents. Additionally, N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine could be used in the study of protein-protein interactions, enzyme kinetics, and other biochemical processes. Furthermore, N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine could be used in the synthesis of novel heterocyclic compounds and in the development of new materials. Finally, N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine could be used in the development of new analytical techniques and instruments.

Synthesis Methods

The synthesis of N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine is typically carried out in two steps. In the first step, a solution of trifluoromethanesulfonic acid (TFSA) is reacted with a thiazole derivative in the presence of an acid catalyst. The reaction of the thiazole derivative with TFSA produces an intermediate compound, which is then reacted with a base, such as sodium hydroxide, to form the desired N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine. The reaction is typically carried out at temperatures ranging from 0°C to 50°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine involves the reaction of 2-amino-4-(trifluoromethyl)thiazole with methyl iodide in the presence of a base to form the desired product.", "Starting Materials": [ "2-amino-4-(trifluoromethyl)thiazole", "Methyl iodide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-amino-4-(trifluoromethyl)thiazole to a reaction flask", "Add methyl iodide to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with cold water and dry it under vacuum", "Recrystallize the product from a suitable solvent to obtain pure N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine" ] }

CAS RN

134881-00-8

Product Name

N-methyl-4-(trifluoromethyl)-1,3-thiazol-2-amine

Molecular Formula

C5H5F3N2S

Molecular Weight

182.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.